Structural Differentiation from Linear Analog
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine differs from the more common linear analog N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine by the presence of a methyl group at the 2-position of the propyl linker. This structural modification creates a branched carbon chain with a stereogenic center . While quantitative comparative biological data for the target compound are not available in public literature, the structural difference itself constitutes a meaningful differentiation point for procurement decisions.
| Evidence Dimension | Structural feature: linker chain branching |
|---|---|
| Target Compound Data | 2-methyl substituted propyl linker (C13H23N3, MW 221.34, CAS 1602820-19-8) |
| Comparator Or Baseline | Linear propyl linker analog: N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine (C12H21N3, MW 207.31) |
| Quantified Difference | Difference of +1 methyl group (+14 Da); presence of chiral center |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The 2-methyl branch introduces stereochemical complexity and altered conformational constraints that may affect receptor binding kinetics, metabolic stability, and off-target selectivity profiles relative to linear analogs.
